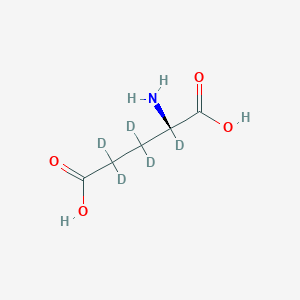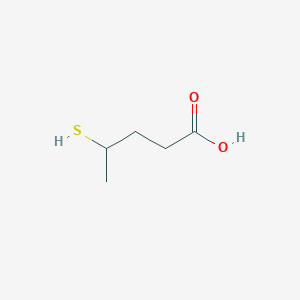![molecular formula C6H9NO5 B137052 (2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde CAS No. 127538-26-5](/img/structure/B137052.png)
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde is a chemical compound that belongs to the family of amino acids. It is commonly known as DOPA aldehyde and is used in various scientific research applications. This compound has gained significant attention due to its unique biochemical and physiological effects, which have potential implications in the field of medicine and biotechnology.
作用機序
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde acts as a precursor for the synthesis of various neurotransmitters. It is converted to dopamine through the action of the enzyme L-aromatic amino acid decarboxylase (AADC). Dopamine is then further metabolized to norepinephrine and epinephrine. These neurotransmitters play a crucial role in the regulation of mood, behavior, and cognitive function.
生化学的および生理学的効果
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and epinephrine in the brain, which can improve mood, cognitive function, and behavior. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using a relatively simple process. It is also stable and can be stored for extended periods without significant degradation. However, there are some limitations to its use in lab experiments. It is highly reactive and can undergo spontaneous oxidation, which can lead to the formation of unwanted byproducts. It is also sensitive to pH and temperature changes, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the use of ((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde in scientific research. One potential application is in the development of new therapeutic agents for neurological disorders such as Parkinson's disease and depression. It can also be used as a tool for studying the role of neurotransmitters in various physiological and pathological processes. Furthermore, it can be used in the development of new methods for the synthesis of other amino acids and neurotransmitters.
合成法
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde can be synthesized through a multi-step process starting from L-tyrosine. The first step involves the oxidation of L-tyrosine to L-DOPA, which is then converted to 3,4-dihydroxyphenylacetaldehyde (DOPAL) through a decarboxylation reaction. DOPAL is then oxidized to ((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde using an oxidizing agent such as sodium periodate.
科学的研究の応用
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has been extensively used in scientific research for its potential applications in medicine and biotechnology. It has been studied for its role in the synthesis of various neurotransmitters such as dopamine, norepinephrine, and epinephrine. It has also been investigated for its potential use as a therapeutic agent for Parkinson's disease, depression, and other neurological disorders.
特性
CAS番号 |
127538-26-5 |
|---|---|
製品名 |
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde |
分子式 |
C6H9NO5 |
分子量 |
175.14 g/mol |
IUPAC名 |
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C6H9NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h1-5,9-11H,(H,7,12)/t2-,3+,4-,5-/m0/s1 |
InChIキー |
FHKFDIXUQHBUAP-QTBDOELSSA-N |
異性体SMILES |
C(=O)[C@@H]([C@@H]1[C@@H]([C@@H](C(=O)N1)O)O)O |
SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)O |
正規SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)O |
同義語 |
2-Pyrrolidineacetaldehyde,-alpha-,3,4-trihydroxy-5-oxo-,[2S-[2-alpha-(S*),3-alpha-,4-alpha-]]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
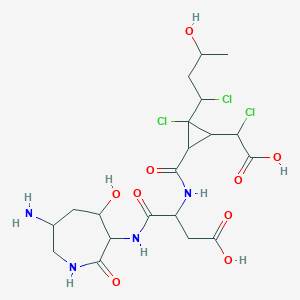
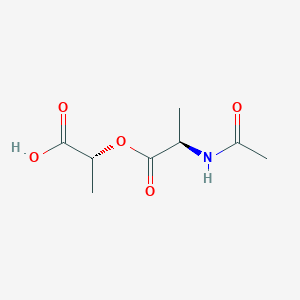
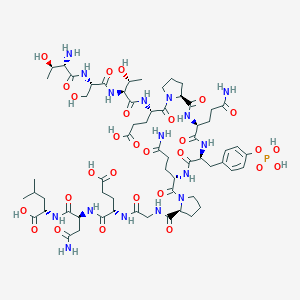
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
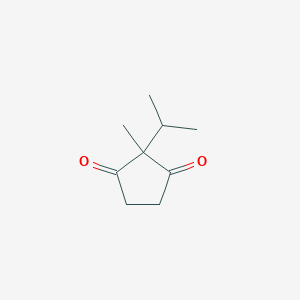
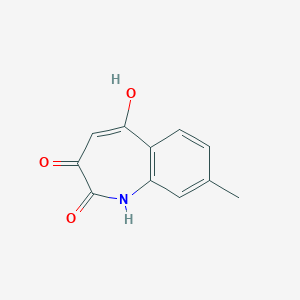
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)
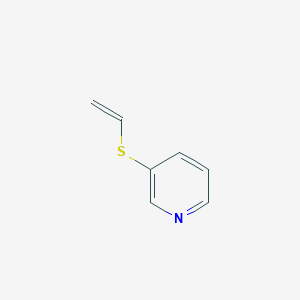
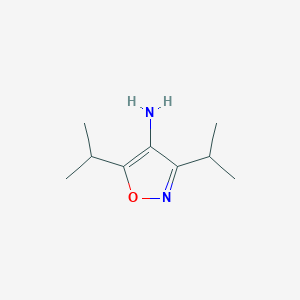
![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)
